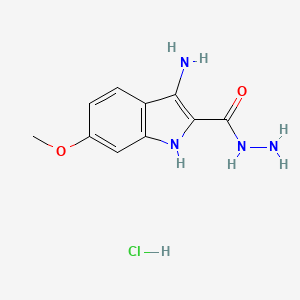

3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride

Vue d'ensemble

Description

“3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride” is an organic chemical compound with the molecular formula C10H13ClN4O2. It is a derivative of indole, a heterocyclic compound that is a key intermediate in the synthesis of many biologically active compounds .

Molecular Structure Analysis

The molecular structure of “3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride” consists of a core indole structure with additional functional groups. The indole core is a bicyclic structure composed of a benzene ring fused to a pyrrole ring . The compound has a molecular weight of 256.69 g/mol.Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Chemical Synthesis and Blood Platelet Antiaggregation Activity : 3-aminoindole-2-carbohydrazide was used as a precursor in the synthesis of arylidene hydrazones, which were further treated to obtain a series of 3-arylidineamino-5H-1,2,3-triazino[5,4-b]indol-4-ones. These compounds demonstrated blood platelet antiaggregation activity (Monge et al., 1991).

Synthesis of PMB-Substituted Indoles : 1-(4-methoxybenzyl)-1H-indole-3-carbohydrazide, a key intermediate, was used in the synthesis of new indolyl-1,3,4-oxadiazole and indolyl-1,2,4-triazole derivatives, some of which were evaluated for their antineoplastic activity (Farghaly et al., 2012).

Corrosion Protection Behavior : The corrosion protection behavior of carbohydrazide-pyrazole compounds, including synthesized 3-amino-6-methoxy-1H-indole-2-carbohydrazide derivatives, on mild steel in acidic conditions was explored. The inhibitors demonstrated significant inhibition efficiency and protective layer formation on the steel surface (Paul et al., 2020).

Pharmacological Activities

Antioxidant and Antimicrobial Evaluation : Thiazolidinone and azetidinone derivatives of indolylthienopyrimidines, synthesized from carbohydrazide intermediates, exhibited promising antioxidant and antimicrobial activities (Saundane et al., 2012).

Antitumor Activity and Nur77 Modulation : A series of 5-substituted 1H-indole-2-carbohydrazide derivatives showed potent antitumor activity against hepatocellular carcinoma, acting as Nur77 modulators. The study highlighted the importance of structural features for biological function (Li et al., 2021).

Chemoselective Reactions and Biological Applications

Chemoselective Synthesis and Antimicrobial Activity : The chemoselective reaction of benz(g)indole dicarboxylate with hydrazine hydrate led to the synthesis of bisheterocycles with significant antimicrobial activities (Bhovi & Gadaginamath, 2005).

Synthesis of Indole Derivatives and Biological Activities : N-substituted indole derivatives were synthesized and evaluated for their effects on arterial blood pressure, anti-inflammatory, and ulcerogenic activities (El-Diwani et al., 1992).

Antitumor Activity of Pyrazole-Containing Indole Derivatives : New derivatives developed from 1-(4-methoxybenzyl)-1H-indole-3-carbohydrazide showed potential antitumor activity in in-vitro tumor cell-growth inhibition (Farghaly, 2010).

Orientations Futures

Indole derivatives have been the focus of many researchers due to their potential biological activities . Future research may focus on further exploring the synthesis, chemical reactions, and biological activities of “3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride” and related compounds.

Propriétés

IUPAC Name |

3-amino-6-methoxy-1H-indole-2-carbohydrazide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2.ClH/c1-16-5-2-3-6-7(4-5)13-9(8(6)11)10(15)14-12;/h2-4,13H,11-12H2,1H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFMJGZVEMXANH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(N2)C(=O)NN)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8R,8AR)-8-(benzylamino)tetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one](/img/structure/B1381342.png)

![3-(2-aminoethyl)-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B1381344.png)

![N'-{3-[5-(2-Aminopyrimidin-4-Yl)-2-Tert-Butyl-1,3-Thiazol-4-Yl]-2-Fluorophenyl}-N-Ethyl-N-Methylsulfuric Diamide](/img/structure/B1381349.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-3-amine hydrochloride](/img/structure/B1381351.png)

methanone](/img/structure/B1381354.png)

![2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethyl acetate](/img/structure/B1381362.png)